molecular formula C14H17NO B2407736 Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine CAS No. 415930-18-6

Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine

Cat. No.: B2407736
CAS No.: 415930-18-6
M. Wt: 215.296
InChI Key: PLXKOSIEYNAHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula C14H17NO It is a derivative of furan, a heterocyclic organic compound, and contains a benzyl group, a methyl group, and a 5-methylfuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 5-methylfurfural in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol or methanol under mild conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl and methyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl(methyl)[(5-methylfuran-2-yl)methyl]aldehyde, while reduction could produce benzyl(methyl)[(5-methylfuran-2-yl)methyl]alcohol.

Scientific Research Applications

Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with a benzyl group.

    5-Methylfurfural: A furan derivative with a methyl group at the 5-position.

    N-Methylbenzylamine: An amine with both benzyl and methyl groups.

Uniqueness

Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine is unique due to the presence of both benzyl and 5-methylfuran-2-ylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-12-8-9-14(16-12)11-15(2)10-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXKOSIEYNAHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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